molecular formula C15H19BF3NO3 B1372120 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide CAS No. 1150271-57-0

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1372120
CAS No.: 1150271-57-0
M. Wt: 329.12 g/mol
InChI Key: IASCEYYAMDKIPA-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide: is a complex organic compound that features a boronate ester group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide typically involves the formation of the boronate ester group through a reaction between a boronic acid derivative and a suitable diol. The trifluoromethyl group is introduced via a nucleophilic substitution reaction. The acetamide group is then formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other peroxides.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Methylated derivatives.

    Substitution: Substituted phenylacetamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with boronate ester functionalities.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions due to its boronate ester group, which can form reversible covalent bonds with diols.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby blocking their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

    Phenylboronic acid derivatives: These compounds share the boronate ester functionality but lack the trifluoromethyl group.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethyl group but do not have the boronate ester functionality.

Uniqueness: The combination of the boronate ester and trifluoromethyl groups in N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide makes it unique. This dual functionality allows for versatile applications in both chemical synthesis and biological research, providing a distinct advantage over compounds with only one of these groups.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF3NO3/c1-9(21)20-12-8-10(15(17,18)19)6-7-11(12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASCEYYAMDKIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672884
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-57-0
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide

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